molecular formula C18H34O3 B1237694 18-Hydroxyoleic acid

18-Hydroxyoleic acid

Cat. No. B1237694
M. Wt: 298.5 g/mol
InChI Key: LQUHZVLTTWMBTO-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

18-hydroxyoleic acid is an omega-hydroxy fatty acid that is 18-hydroxyoctadecanoic acid which has been dehydrogenated to introduce a trans double bond at the 9-10 position. It has a role as a plant metabolite. It is an omega-hydroxy fatty acid, a long-chain fatty acid, a straight-chain fatty acid and a hydroxy monounsaturated fatty acid. It derives from an oleic acid. It is a conjugate acid of a 18-hydroxyoleate.

Scientific Research Applications

Role in Plant Senescence

18-Hydroxyoleic acid is significant in the process of plant senescence. Studies have shown that during the senescence of higher plants, 18-hydroxyoleic acid undergoes type II photooxidation. This results in the formation of specific compounds affecting the unsaturated components of plant cutins, especially in senescent plants where the formation rate of singlet oxygen (1O2) exceeds the quenching capacity of the photoprotective system. This indicates the importance of photooxidation of unsaturated components in plant cutins in the natural environment (Rontani et al., 2005).

Biosynthesis of Hydroxy C18 Acids

Research has also highlighted the role of 18-hydroxyoleic acid in the biosynthesis of hydroxy C18 acids. Experiments with apple skin slices showed the incorporation of oleic acid into 18-hydroxyoleic acid, suggesting a pathway for the biosynthesis of these acids. This process involves hydration of the double bond of ω-hydroxyoleic acid and epoxidation followed by hydration (Kolattukudy et al., 1971).

Enzymatic Epoxidation in Spinach

Enzymatic epoxidation of 18-hydroxyoleic acid to 18-hydroxy- cis -9,10-epoxystearic acid has been observed in spinach (Spinacia oleracea). This process, crucial for the formation of the cutin polymer in spinach leaf, requires various factors like ATP, CoA, NADPH, and oxygen. This unique epoxidase is associated with the cutin polymer and shows stringent substrate specificity (Croteau & Kolattukudy, 1975).

Hydroxylation by Yeast Species

A yeast species, Torulopsis, has been found to hydroxylate long chain C18 compounds like oleic acid to produce hydroxylated fatty acids, further converting them to glycosides. This study provides insight into the enzymatic mechanisms involved in the hydroxylation of oleic acid and the formation of its derivatives (Heinz et al., 1969).

Involvement in Biosynthesis of Cutin Acids

The role of 18-hydroxyoleic acid in the biosynthesis of the C18 family of cutin acids has been demonstrated through synthetic substrates. This process includes the conversion of 18-hydroxyoleic acid to 18-hydroxy-9,10-epoxystearic acid and further to 9,10,18-trihydroxystearic acid. This pathway is crucial for the formation of the structural component of plant cuticles (Croteau & Kolattukudy, 1974).

properties

Product Name

18-Hydroxyoleic acid

Molecular Formula

C18H34O3

Molecular Weight

298.5 g/mol

IUPAC Name

(Z)-18-hydroxyoctadec-9-enoic acid

InChI

InChI=1S/C18H34O3/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h1-2,19H,3-17H2,(H,20,21)/b2-1-

InChI Key

LQUHZVLTTWMBTO-UPHRSURJSA-N

Isomeric SMILES

C(CCCCO)CCC/C=C\CCCCCCCC(=O)O

SMILES

C(CCCCO)CCCC=CCCCCCCCC(=O)O

Canonical SMILES

C(CCCCO)CCCC=CCCCCCCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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